molecular formula C16H13BrO3S B2588500 1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone CAS No. 477334-38-6

1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone

Cat. No.: B2588500
CAS No.: 477334-38-6
M. Wt: 365.24
InChI Key: LEYRLOVVUKJAKW-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone is a useful research compound. Its molecular formula is C16H13BrO3S and its molecular weight is 365.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is used in the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, further used to prepare diastereomeric sulfoxides and dichloro[η5:κS-indenyl-sulfanyl and -sulfinyl]rhodium complexes. These complexes are synthesized through the reaction with rhodium trichloride, indicating its significance in creating planar chiral bidentate complexes in organometallic chemistry (Baker et al., 2012).

Chemical Synthesis and Compound Formation

  • The compound is used in the formation of N-Substituted Derivatives of 3-(1,4-Benzodioxan-2-yl)-4-phenyl-1,2,4-triazole-5(4H)-thiones, illustrating its role in creating complex heterocyclic structures with potential applications in pharmaceutical and chemical industries (Vardanyan et al., 2021).

Organic Impurity Profiling

  • It is used in the study of organic impurity profiling of methylone and intermediate compounds synthesized from catechol. This indicates its role in forensic chemistry and toxicology, especially in the context of impurity profiling and analysis of synthetic pathways (Heather et al., 2017).

Synthesis of Biological Agents

  • It is utilized in the synthesis of 3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, showcasing its involvement in creating compounds with potential antimicrobial and analgesic activities, indicating its application in medicinal chemistry (Venkatesh et al., 2010).

Creation of Novel Organic Compounds

  • The compound serves as a precursor in the synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the 1,3-benzodioxol nucleus, demonstrating its importance in organic synthesis and compound design for varied applications (Chauhan et al., 2008).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3S/c17-12-2-4-13(5-3-12)21-8-7-14(18)11-1-6-15-16(9-11)20-10-19-15/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYRLOVVUKJAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCSC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-38-6
Record name 1-(1,3-BENZODIOXOL-5-YL)-3-((4-BROMOPHENYL)THIO)-1-PROPANONE
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